molecular formula C9H8F4O B13631884 (1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13631884
M. Wt: 208.15 g/mol
InChI Key: KJTMEBOAPXUSDU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound belonging to the class of trifluoromethylbenzenes. It contains a benzene ring substituted with a trifluoromethyl group and a fluorine atom, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a different alcohol derivative .

Scientific Research Applications

(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the trifluoromethyl group in (1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol makes it unique. This combination enhances its chemical stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

(1R)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8F4O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m0/s1

InChI Key

KJTMEBOAPXUSDU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CF)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CF)O

Origin of Product

United States

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